molecular formula C15H9F3N4O2 B1440981 5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326922-71-7

5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1440981
CAS RN: 1326922-71-7
M. Wt: 334.25 g/mol
InChI Key: AJCKJWUCJOJPQA-UHFFFAOYSA-N
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Description

The compound “5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups, including a pyridine ring, a phenyl ring, a trifluoromethyl group, a triazole ring, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyridine and phenyl rings are aromatic and planar, while the triazole ring is a five-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyridine ring could undergo electrophilic substitution reactions, while the carboxylic acid group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Structural and Supramolecular Analysis

The compound "5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid" and its derivatives have been extensively studied for their structural motifs and packing arrangements. Research shows that these compounds exhibit unique C-H⋯X contacts, leading to reliable supramolecular synthons and consistent packing arrangements across different functional groups. This consistency extends even when different functional groups are introduced, although exceptions are noted in cases where strong hydrogen-bonding groups like carboxylic acid are involved, resulting in markedly different supramolecular structures (Tawfiq et al., 2014).

Photophysical and Electrochemical Properties

The compound and its derivatives have also been characterized for their photophysical and electrochemical properties. Studies reveal that these compounds, when used in different metal complexes, show varying stability and photophysical behaviors. For instance, ruthenium complexes containing the compound as a ligand have been studied for their emission spectra and excited state lifetimes. The structural differences between inverse and regular 2-pyridyl-1,2,3-triazole “click” complexes, for example, result in distinct chemical and physical properties, including their stability and photophysical behaviors (Lo et al., 2015).

Synthesis and Characterization

Various synthetic routes and characterizations of this compound and its derivatives have been explored. For instance, the synthesis of ruthenium complexes where the compound acts as a ligand has been detailed, showcasing how different substituents on the ligand affect the properties of the complexes. This includes studies on their emission spectra, acid-base properties, and the nature of the emitting state, which have been elucidated using techniques like X-ray crystallography, NMR, UV/Vis, and emission spectroscopies (O'Brien et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, compounds containing a trifluoromethyl group can be potentially hazardous due to the high reactivity of the fluorine atoms .

properties

IUPAC Name

5-pyridin-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N4O2/c16-15(17,18)9-4-3-5-10(8-9)22-13(11-6-1-2-7-19-11)12(14(23)24)20-21-22/h1-8H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCKJWUCJOJPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(N=NN2C3=CC=CC(=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

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